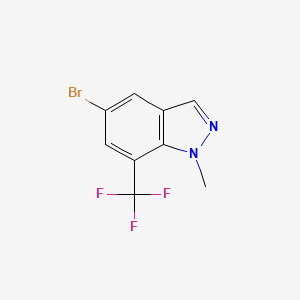
1,4-Diiodocubane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diiodocubane is a useful research compound. Its molecular formula is C8H6I2 and its molecular weight is 355.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Diiodocubane can be synthesized through a series of reactions starting from cubane. One common method involves the iodination of cubane using iodine and a suitable oxidizing agent. The reaction typically requires controlled conditions to ensure selective substitution at the 1 and 4 positions .
Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Diiodocubane undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles such as arylthiolate and diphenylphosphanide ions under photoinduced conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Photochemical Reactions: Exposure to light can induce homolytic cleavage of the carbon-iodine bonds, leading to the formation of reactive intermediates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like arylthiolate and diphenylphosphanide ions in the presence of light and solvents such as liquid ammonia and dimethylsulphoxide.
Photochemical Reactions: Light sources and appropriate solvents to facilitate the cleavage of carbon-iodine bonds.
Major Products:
Thioaryl- and Diphenylphosphoryl-Cubane Derivatives: Formed through nucleophilic substitution reactions.
Radical Intermediates: Generated during photochemical reactions.
Wissenschaftliche Forschungsanwendungen
1,4-Diiodocubane has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1,4-diiodocubane exerts its effects is primarily through its ability to undergo nucleophilic substitution and photochemical reactions. The iodine atoms serve as leaving groups, facilitating the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromocubane: Similar structure with bromine atoms instead of iodine.
1,4-Dichlorocubane: Contains chlorine atoms at the 1 and 4 positions.
Cubane Derivatives: Various other cubane derivatives with different substituents.
Eigenschaften
CAS-Nummer |
97229-08-8 |
|---|---|
Molekularformel |
C8H6I2 |
Molekulargewicht |
355.94 g/mol |
IUPAC-Name |
1,4-diiodocubane |
InChI |
InChI=1S/C8H6I2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6H |
InChI-Schlüssel |
ZDXGXJUGHIMJOD-UHFFFAOYSA-N |
Kanonische SMILES |
C12C3C4C1(C5C2C3(C45)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid](/img/structure/B12515421.png)

![2,4-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B12515428.png)
![N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B12515432.png)
![2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate](/img/structure/B12515435.png)


![2-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B12515443.png)
![2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid](/img/structure/B12515444.png)
